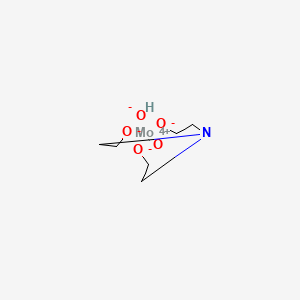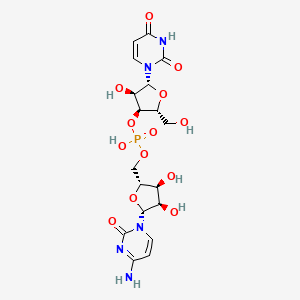
2-Azido-4,6-dichloro-S-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-4,6-dichloro-1,3,5-triazine is a chemical compound belonging to the triazine family. It is characterized by the presence of two chlorine atoms and an azido group attached to a triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-4,6-dichloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with sodium azide. The reaction is carried out in an organic solvent such as acetone or acetonitrile, often at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azido-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Acetone, acetonitrile.
Conditions: Low temperatures for substitution reactions; UV irradiation for photolysis
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Photolysis Products: Reactive intermediates such as nitrenes and carbenes, which can further react to form complex structures.
Wissenschaftliche Forschungsanwendungen
2-Azido-4,6-dichloro-1,3,5-triazine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s reactivity makes it useful in the modification of polymers and the development of new materials with specific properties.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical applications.
Wirkmechanismus
The mechanism of action of 2-azido-4,6-dichloro-1,3,5-triazine primarily involves its reactivity towards nucleophiles and its ability to undergo photolysis:
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triazido-1,3,5-triazine: Another azido-substituted triazine with higher sensitivity and reactivity.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative with different substituents, used as a coupling agent in peptide synthesis.
Uniqueness: 2-Azido-4,6-dichloro-1,3,5-triazine is unique due to its specific combination of azido and chloro substituents, which confer distinct reactivity and applications compared to other triazine derivatives .
Eigenschaften
CAS-Nummer |
30805-06-2 |
|---|---|
Molekularformel |
C3Cl2N6 |
Molekulargewicht |
190.98 g/mol |
IUPAC-Name |
2-azido-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C3Cl2N6/c4-1-7-2(5)9-3(8-1)10-11-6 |
InChI-Schlüssel |
FZBOGGDPZXBNGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)Cl)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)
